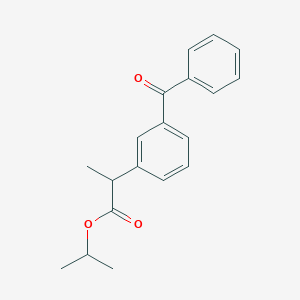

Propan-2-yl 2-(3-benzoylphenyl)propanoate

Descripción general

Descripción

“Propan-2-yl 2-(3-benzoylphenyl)propanoate” is a chemical compound with the molecular formula C16H13O3 . It is a derivative of propanoic acid .

Molecular Structure Analysis

The molecular structure of “Propan-2-yl 2-(3-benzoylphenyl)propanoate” consists of a propanoate group attached to a benzoylphenyl group . The exact structure would require more specific information or computational chemistry analysis.Aplicaciones Científicas De Investigación

PPARgamma Agonists Research : Collins et al. (1998) explored the structure-activity relationship of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, focusing on the optimization of the phenyl alkyl ether moiety. This research is crucial for understanding PPARgamma agonists, which have significant implications in antidiabetic therapy (Collins et al., 1998).

Crystal Structures of Chalcone Derivatives : Salian et al. (2018) conducted a study on the crystal structures of chalcone derivatives, including those related to Propan-2-yl 2-(3-benzoylphenyl)propanoate. This research provides insight into the molecular interactions and structures of these compounds (Salian et al., 2018).

Polymer Research : Lukáč et al. (1990) investigated the preparation and photochemical properties of poly[2‐(4‐benzoylphenyl)‐2‐(4‐propenoylphenyl)‐propane], which is relevant to Propan-2-yl 2-(3-benzoylphenyl)propanoate. This study contributes to understanding the photophysical behavior of such polymers (Lukáč et al., 1990).

Asymmetric Synthesis of Ibuprofen and Ketoprofen : Hamon et al. (1993) described the asymmetric synthesis of ibuprofen and ketoprofen, which are closely related to Propan-2-yl 2-(3-benzoylphenyl)propanoate. This research is significant for the pharmaceutical industry in developing enantiomerically pure drugs (Hamon et al., 1993).

Inhibitors of Mild Steel Corrosion : Olasunkanmi and Ebenso (2019) explored the use of propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion. This research could have implications for industrial applications in corrosion prevention (Olasunkanmi & Ebenso, 2019).

Mecanismo De Acción

Target of Action

It is synthesized from a non-steroidal anti-inflammatory drug, ketoprofen , which primarily targets cyclooxygenases (COX-1 and COX-2) and inhibits their activity . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

Based on its synthesis from ketoprofen, it may interact with its targets (possibly cox enzymes) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

If it acts similarly to ketoprofen, it may affect the arachidonic acid pathway by inhibiting the cox enzymes, leading to a decrease in prostaglandin synthesis . This could result in downstream effects such as reduced inflammation and pain.

Result of Action

If it acts similarly to ketoprofen, it may result in reduced inflammation and pain due to the decreased production of prostaglandins .

Safety and Hazards

Propiedades

IUPAC Name |

propan-2-yl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHQKBLIJOIESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-(3-benzoylphenyl)propionate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

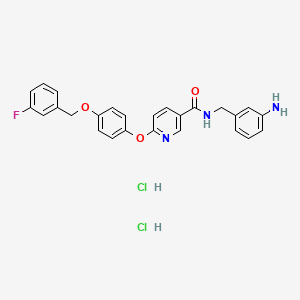

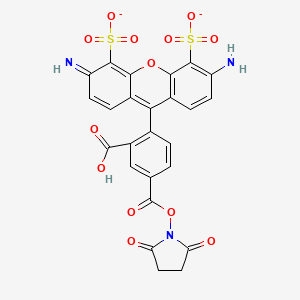

![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

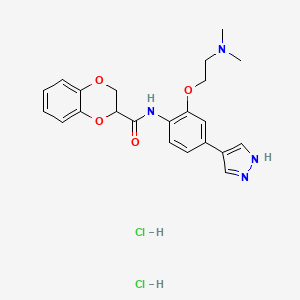

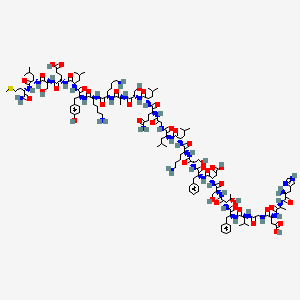

![[6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B3179296.png)

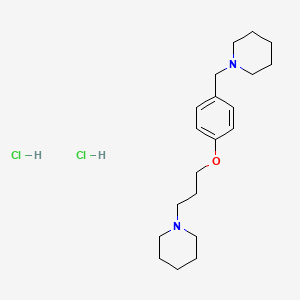

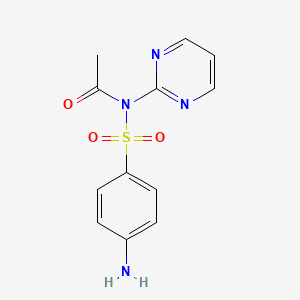

![[4-(4-Chloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine](/img/structure/B3179306.png)

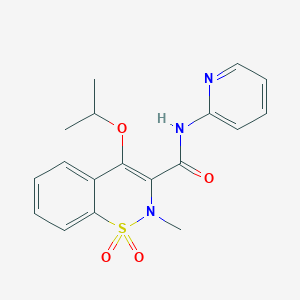

![methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate](/img/structure/B3179325.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B3179343.png)